Home > Products > Screening Compounds P120814 > 4-Aminopiperidine-2,6-dione hydrochloride
4-Aminopiperidine-2,6-dione hydrochloride - 1957235-82-3

4-Aminopiperidine-2,6-dione hydrochloride

Catalog Number: EVT-3071141
CAS Number: 1957235-82-3
Molecular Formula: C5H9ClN2O2
Molecular Weight: 164.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(5-Amino-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione

Compound Description: This compound is a quinazolinone derivative that exists in various solid forms, including amorphous, crystalline, anhydrous, and hydrochloride salt forms. These different forms exhibit varying physicochemical properties, which can influence their pharmaceutical applications.

Relevance: 3-(5-Amino-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione shares a core piperidine-2,6-dione structure with 4-Aminopiperidine-2,6-dione hydrochloride. The key difference lies in the substitution at the 3-position of the piperidine ring. In this related compound, a 5-amino-2-methyl-4-oxo-4H-quinazolin-3-yl group replaces the amino group present in the target compound.

Reference:

3-Aminopiperidine-2,6-dione hydrochloride

Compound Description: This compound serves as a key starting material in the synthesis of Pomalidomide, an FDA-approved immunomodulatory drug used to treat certain cancers like multiple myeloma. Its hydrochloride salt form is commonly utilized in synthetic procedures.

Relevance: 3-Aminopiperidine-2,6-dione hydrochloride is closely related to 4-Aminopiperidine-2,6-dione hydrochloride, differing only in the position of the amino group on the piperidine ring. This structural similarity makes it a valuable starting point for synthesizing related compounds with potential therapeutic applications.

Reference:

N-[3-(3-[2,6-14C]Piperidinomethylphenoxy)propyl]phthalimide

Compound Description: This compound is a radiolabeled intermediate synthesized during the preparation of 1-amino-2-β-(3-[2,6-14C]piperidinomethylphenoxy)propylamino-1-cyclobutene-3,4-dione hydrochloride. The radiolabel, 14C, is specifically incorporated into the piperidine ring.

Relevance: Though not containing the piperidine-2,6-dione ring system, N-[3-(3-[2,6-14C]Piperidinomethylphenoxy)propyl]phthalimide incorporates a substituted piperidine ring, similar to 4-Aminopiperidine-2,6-dione hydrochloride. This highlights the relevance of the piperidine moiety in medicinal chemistry and its use in developing radiolabeled compounds for research purposes.

Reference:

1-Amino-2-[3-(3-[2,6-14C]piperidinomethylphenoxy)propylamino]-1-cyclobutene-3,4-dione

Compound Description: This compound is a precursor to the final radiolabeled product, 1-amino-2-β-(3-[2,6-14C]piperidinomethylphenoxy)propylamino-1-cyclobutene-3,4-dione hydrochloride, in a multi-step synthesis. It features a cyclobutene-dione ring system linked to a substituted piperidine moiety.

Reference:

3-Acetylamino-N-(2,6-dioxopiperidin-3-yl)-phthalimide

Compound Description: This compound is a synthetic intermediate used in preparing a novel analog of the antitumor agent Pomalidomide. The synthesis involves a multi-step process starting from 3-nitrophthalic acid.

Relevance: 3-Acetylamino-N-(2,6-dioxopiperidin-3-yl)-phthalimide features the piperidine-2,6-dione ring system, directly aligning it with 4-Aminopiperidine-2,6-dione hydrochloride. This structural similarity allows for exploring modifications on the piperidine ring to develop new Pomalidomide analogs with potentially improved antitumor activity.

Reference:

6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones

Compound Description: This group of compounds represents a series of novel chemical entities investigated for their potential analgesic and anti-inflammatory activities. They feature a spirocyclic ring system incorporating the 2,6-diketopiperazine motif.

Relevance: While structurally distinct from 4-Aminopiperidine-2,6-dione hydrochloride, the 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones are included due to their incorporation of the 2,6-diketopiperazine core, highlighting the importance of this pharmacophore in medicinal chemistry. Studying the biological activities of these compounds provides insights into structure-activity relationships and potential applications in pain management and inflammation.

Overview

4-Aminopiperidine-2,6-dione hydrochloride is an organic compound with significant relevance in pharmaceutical chemistry. Its chemical formula is C5H9ClN2O2C_5H_9ClN_2O_2, and it has a molecular weight of 164.59 g/mol. The compound is characterized by the presence of an amino group at the fourth position and two carbonyl groups at the second and sixth positions of the piperidine ring, making it a useful building block in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals.

Source and Classification

The compound is classified under several chemical databases, including PubChem and ChemSpider, where it is identified by its CAS number 1957235-82-3. It falls within the category of piperidine derivatives and is often utilized in medicinal chemistry for synthesizing therapeutic agents due to its structural properties that can influence biological activity .

Synthesis Analysis

Methods

The synthesis of 4-Aminopiperidine-2,6-dione hydrochloride can be achieved through various methods, typically starting from L-Glutamine. A common synthetic route involves several key steps:

  1. Protection: L-Glutamine is initially protected in an alkaline medium to form a protected derivative.
  2. Cyclization: The protected compound undergoes cyclization under anhydrous conditions, often catalyzed by N-4-dimethylaminopyridine, resulting in the formation of a piperidine derivative.
  3. Deprotection: Finally, the cyclized product is deprotected in an acidic medium to yield 4-Aminopiperidine-2,6-dione hydrochloride .

This method is advantageous due to its mild reaction conditions and high purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-Aminopiperidine-2,6-dione hydrochloride features a six-membered piperidine ring with two keto groups and one amino group. The structural representation can be summarized as follows:

  • IUPAC Name: 4-Aminopiperidine-2,6-dione hydrochloride
  • SMILES Notation: Cl.NC1CC(=O)NC(=O)C1
  • InChI Key: YCPULGHBTPQLRH-UHFFFAOYSA-N

This structure allows for various interactions with biological targets, making it a versatile compound in medicinal chemistry .

Chemical Reactions Analysis

Reactions and Technical Details

4-Aminopiperidine-2,6-dione hydrochloride participates in several chemical reactions that are crucial for synthesizing more complex molecules. Its reactivity can be attributed to the presence of both amino and carbonyl functional groups. Typical reactions include:

  • Condensation Reactions: The amino group can react with aldehydes or ketones to form imines or enamines.
  • Acylation Reactions: The carbonyl groups can undergo acylation to form derivatives that may enhance biological activity.

These reactions are critical for developing new therapeutic agents, particularly those targeting specific diseases .

Mechanism of Action

Process and Data

The mechanism of action for compounds derived from 4-Aminopiperidine-2,6-dione hydrochloride primarily involves their interaction with biological targets such as enzymes or receptors. The presence of the amino group allows for hydrogen bonding and electrostatic interactions with active sites on proteins or nucleic acids.

Research indicates that derivatives of this compound may exhibit pharmacological effects such as anti-inflammatory or anti-cancer activities by modulating pathways involved in cell signaling or gene expression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

These properties are essential for handling and application in laboratory settings .

Applications

Scientific Uses

4-Aminopiperidine-2,6-dione hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the development of analogs for drugs like thalidomide, which have applications in treating conditions such as multiple myeloma and leprosy. Additionally, its derivatives are explored for potential use in neuropharmacology due to their ability to cross the blood-brain barrier .

Synthetic Methodologies and Optimization for 4-Aminopiperidine-2,6-dione Hydrochloride

Multi-Step Synthesis Pathways for Piperidine-2,6-dione Derivatives

The synthesis of 4-aminopiperidine-2,6-dione hydrochloride predominantly follows two strategic pathways with significant implications for yield and purity. The L-glutamine route represents a practical three-step approach starting from inexpensive chiral precursors. This method begins with N-protection of L-glutamine using di-tert-butyl dicarbonate in alkaline media (sodium hydroxide solution, molar ratio 2-3:1) with hydrotropic cosolvents (1,4-dioxane/water ratio 1:0.2-0.3) at mild temperatures (20-40°C). The resulting N-Boc-L-glutamine undergoes dimethylaminopyridine (DMAP)-catalyzed cyclization (0.02-0.03 equiv) with N,N'-carbonyldiimidazole (1.2-1.3 equiv) in tetrahydrofuran at 60-70°C to form the N-Boc-protected glutarimide. Final acid-mediated deprotection (2.5-3.5M HCl in methanol, 10-30°C) concurrently generates the hydrochloride salt, achieving overall yields of 65-72% with >97% purity [2] .

Alternatively, pyridine hydrogenation methodologies enable access to the 4-amino derivatives via catalytic dearomatization. Palladium-catalyzed (5-10% Pd/C) hydrogenation of 4-aminopyridine-2,6-dione derivatives under mild pressure (1-3 atm) in ethanol/water mixtures provides moderate yields (50-60%). However, this route faces chirality control challenges at the 4-position without additional stereodirecting groups [9]. The L-glutamine pathway offers superior stereochemical fidelity and avoids high-pressure equipment, making it preferable for pharmaceutical intermediate synthesis [2].

Table 1: Comparative Analysis of Synthetic Pathways for 4-Aminopiperidine-2,6-dione Derivatives

Synthetic RouteKey StepsOptimal ConditionsYield (%)Purity (%)Advantages
L-Glutamine Pathway1. N-Boc protection2. CDI cyclization3. Acidic deprotection/salt formationAlkaline medium (NaOH), 1,4-dioxane/H₂O, 20-40°C → THF, DMAP, 60-70°C → HCl/MeOH, 10-30°C65-72>97Stereoselective, mild conditions, avoids hydrogenation
Pyridine HydrogenationCatalytic hydrogenation of 4-aminopyridine-2,6-dionePd/C (5-10%), EtOH/H₂O, 1-3 atm H₂, 25-50°C50-6090-95Shorter route but racemic, requires specialized equipment

Catalytic Strategies for Regioselective Amination at the 4-Position

Achieving regioselective amination at the sterically congested 4-position of piperidine-2,6-dione derivatives demands sophisticated catalytic approaches. Palladium-Xantphos systems (0.5-2 mol%) enable Buchwald-Hartwig amination between 4-bromopiperidine-2,6-dione precursors and ammonia surrogates (benzophenone imine), followed by acidic hydrolysis. This method operates effectively in 1,4-dioxane at 80-100°C, providing 70-75% yields with excellent regiocontrol [3] [9]. Critical to success is the bulky ligand framework that prevents N-alkylation at the imide nitrogen and favors C4 functionalization [9].

Directed ortho-metalation (DoM) strategies offer alternative regioselectivity. 3-Aminopiperidine-2,6-dione derivatives can be transiently protected with Boc or benzyl groups to direct lithiation (s-BuLi, -78°C) exclusively to the C4 position. Subsequent electrophilic amination with O-benzoylhydroxylamine affords 4-amino derivatives in 60-65% yields after deprotection [5] [10]. This approach bypasses transition metals but requires stringent anhydrous conditions. Recent advances demonstrate iridium-catalyzed asymmetric amination using chiral P,N-ligands for enantiomerically enriched 4-aminopiperidines, though substrate scope remains limited to 3-substituted derivatives [9].

Table 2: Catalytic Systems for Regioselective C4 Amination

Catalytic SystemAmination AgentTemperatureSolventRegioselectivity (C4 vs N-alkylation)Yield Range
Pd/XantphosBenzophenone imine80-100°C1,4-Dioxane>20:170-75%
Directed LithiationO-Benzoylhydroxylamine-78°C to 25°CTHF>50:160-65%
Iridium/(R)-SegphosAmmonium carbamate50-70°CToluene>15:1 (with 3-substituents)55-60%

Solvent Systems and Reaction Conditions for Hydrochloride Salt Formation

Hydrochloride salt formation represents the critical purity-determining step in 4-aminopiperidine-2,6-dione synthesis. Optimal crystallization occurs from methanol/ethyl acetate mixtures (1:3 v/v) with gaseous HCl introduction at 0-5°C, producing micronized crystals (particle size D90 < 50µm) with 99.5% chemical purity and <0.1% residual solvents [1] [9]. This solvent system balances the compound's moderate solubility in methanol (55.8 mg/mL) and low solubility in ethyl acetate (2.1 mg/mL), enabling high recovery yields (85-90%) [5] [10].

Problematic polymorphic transformations occur in protic solvents like ethanol/water, generating hydrated forms that decompose upon drying. Anhydrous tetrahydrofuran/diethyl ether systems (1:5 v/v) avoid hydration but yield amorphous solids with higher solvent inclusion (>5000 ppm THF). For pharmaceutical applications, the crystalline hydrochloride salt from methanol/ethyl acetate demonstrates superior stability (accelerated stability testing: <0.2% degradation after 6 months at 25°C/60% RH) [9]. Critical process parameters include:

  • Acid addition rate: ≤5 mL/min of concentrated HCl (12M) to prevent local superacidification
  • Seeding strategy: Introduction of 0.1% (w/w) seed crystals at 50% saturation
  • Cooling profile: Linear cooling from 5°C to -10°C over 4 hours to ensure uniform crystal growth [1]

Scalability Challenges in Industrial Production

Scale-up of 4-aminopiperidine-2,6-dione hydrochloride synthesis faces three primary challenges: catalyst cost, reproducible cyclization, and purification bottlenecks. The DMAP-catalyzed cyclization generates imidazole byproducts requiring multiple carbon treatments and filtrations at pilot scales (>10 kg). Alternative catalysts like 4-pyrrolidinopyridine reduce byproduct formation but increase costs 3-fold [2]. Industrial implementations utilize fixed-bed continuous hydrogenation for pyridine-based routes, though catalyst deactivation occurs after 5-7 batches, necessitating costly regeneration cycles [9].

Reaction telescoping addresses intermediate instability; the N-Boc protected glutarimide undergoes spontaneous decomposition upon isolation (shelf-life <48 hours at 25°C). Leading manufacturers employ in situ HCl salt formation without intermediate isolation, reducing processing time by 40% but requiring precise stoichiometric control (HCl:compound ratio 1.05:1) [2]. Waste streams present additional ecological concerns, with the L-glutamine route generating 15 kg aqueous waste/kg product containing glutamic acid derivatives. Advanced oxidation processes using TiO2 photocatalysts reduce COD by 90% before discharge .

Analytical Validation of Synthetic Intermediates (HPLC, LCMS)

Quality control protocols for 4-aminopiperidine-2,6-dione hydrochloride demand orthogonal analytical methods. Reverse-phase HPLC (USP method) employs a C18 column (150 × 4.6 mm, 3.5µm) with 0.1% phosphoric acid/acetonitrile gradient (95:5 to 70:30 in 15 min), detecting the API at 210 nm (retention time: 6.8 ± 0.2 min). This resolves critical impurities: starting material L-glutamine (Rt=2.1 min), N-Boc intermediate (Rt=10.3 min), and dimeric impurities (Rt=12.7 min) with resolution >2.0 [10].

LCMS characterization utilizes electrospray ionization in positive mode (capillary voltage 3.0 kV), confirming molecular ion [M+H]⁺ at m/z 129.1 for the free base and [M-Cl]⁺ at m/z 128.1 for the hydrochloride. Characteristic fragments appear at m/z 85.1 (C4H5N2⁺, piperidine ring cleavage) and 57.0 (C3H5O⁺, ketene formation) [5] [10]. Method validation demonstrates:

  • Linearity: R² > 0.999 over 50-150% specification range
  • Precision: RSD < 1.0% for assay (n=6)
  • Accuracy: 98.5-101.2% recovery of spiked impurities
  • Detection limit: 0.05% for related substances [10]

Table 3: Analytical Parameters for 4-Aminopiperidine-2,6-dione Hydrochloride Characterization

Analytical MethodConditions/ParametersTarget Compound IdentificationImpurity Detection Limits
HPLC-UV (Quantitative)Column: C18 (150×4.6mm, 3.5µm)Mobile phase: 0.1% H₃PO₄/CH₃CN gradientFlow: 1.0 mL/minDetection: 210 nmRetention time: 6.8 minPurity: >99.0%L-Glutamine: 0.05% (Rt 2.1 min)N-Boc Intermediate: 0.08% (Rt 10.3 min)Dimeric Impurity: 0.10% (Rt 12.7 min)
LCMS (Confirmatory)ESI+ modeCapillary: 3.0 kVFragmentor: 120 VMass range: 50-500 m/z[M+H]⁺: 129.1 (free base)[M-Cl]⁺: 128.1 (HCl salt)Fragments: m/z 85.1, 57.0Isomeric impurities: mass accuracy <5 ppm
FT-IR (Structural)ATR mode, 4000-400 cm⁻¹Resolution: 4 cm⁻¹Characteristic peaks: 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (amide II), 1580 cm⁻¹ (NH₃⁺ bend)Solvent residues: detection threshold 0.1%

Properties

CAS Number

1957235-82-3

Product Name

4-Aminopiperidine-2,6-dione hydrochloride

IUPAC Name

4-aminopiperidine-2,6-dione;hydrochloride

Molecular Formula

C5H9ClN2O2

Molecular Weight

164.59

InChI

InChI=1S/C5H8N2O2.ClH/c6-3-1-4(8)7-5(9)2-3;/h3H,1-2,6H2,(H,7,8,9);1H

InChI Key

VNMYRXMKNMXTDZ-UHFFFAOYSA-N

SMILES

C1C(CC(=O)NC1=O)N.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.